Dalbinol vs. Rotenone: 4.3-Fold Lower Cytotoxicity to Normal Hepatocytes (LO2 Cells)
In a direct head-to-head comparison using the CCK-8 assay on the immortalized normal hepatic cell line LO2, dalbinol demonstrated significantly lower cytotoxicity than its closest structural analog rotenone [1]. The study exposed LO2 cells to each compound for 68 hours and measured viability. Dalbinol exhibited an IC50 of 16.8 μM, while rotenone showed an IC50 of 3.92 μM—representing a 4.3-fold greater cytotoxic safety margin for dalbinol on non-malignant hepatocytes. The authors attributed this difference to the 12a-hydroxyl group of dalbinol, which alters its spatial conformation relative to rotenone [1]. This quantitative selectivity advantage is critical for researchers requiring a rotenoid that discriminates between malignant and normal hepatic tissue.
| Evidence Dimension | Cytotoxicity to normal hepatic cells (LO2) |
|---|---|
| Target Compound Data | Dalbinol IC50 = 16.8 μM (LO2, 68 h, CCK-8 assay) |
| Comparator Or Baseline | Rotenone IC50 = 3.92 μM (LO2, 68 h, CCK-8 assay) |
| Quantified Difference | Dalbinol is 4.3-fold less cytotoxic than rotenone to normal hepatocytes (IC50 ratio: 16.8 / 3.92 = 4.29) |
| Conditions | CCK-8 assay; LO2 immortalized normal hepatic cell line; 68-hour exposure; means of three independent experiments |
Why This Matters
This directly quantifies a wider therapeutic margin for dalbinol compared to rotenone in hepatic models, reducing the likelihood of normal-cell confounding in mechanistic studies and providing a procurement rationale for Wnt-pathway-focused research over rotenone.
- [1] Zhu X, Wu X, Cheng J, Liao H, Di X, Li L, Li R, Zhou Y, Zhang X. Dalbinol, a rotenoid from Amorpha fruticosa L., exerts anti-proliferative activity by facilitating β-catenin degradation in hepatocellular carcinoma cells. Oncotarget. 2017;8(29):47755-47766. doi:10.18632/oncotarget.17766 View Source
